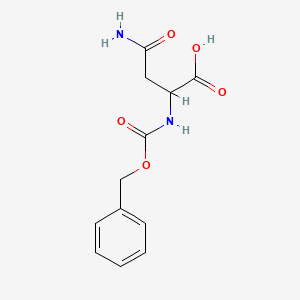

Z-DL-Asn-OH

説明

Z-DL-Asn-OH is a derivative of the amino acid L-asparagine. It is commonly used in biochemical research and peptide synthesis. This compound is characterized by the presence of a phenylmethoxycarbonyl (benzyloxycarbonyl) protecting group attached to the nitrogen atom of the asparagine side chain. The molecular formula of this compound is C12H14N2O5 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Asn-OH typically involves the protection of the amino group of L-asparagine. One common method is the reaction of L-asparagine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

Z-DL-Asn-OH undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid.

Common Reagents and Conditions

Hydrolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: L-asparagine and benzyl alcohol.

Substitution: Various N-substituted asparagine derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Z-DL-Asn-OH plays a pivotal role in the synthesis of peptides. Its use in solid-phase peptide synthesis (SPPS) allows for the incorporation of asparagine residues into peptides with high efficiency and specificity. The following aspects highlight its significance:

- Fmoc Chemistry : this compound is commonly employed in Fmoc-based peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates the selective deprotection of amino acids during synthesis, enabling the construction of complex peptide sequences. Studies have shown that using this compound can enhance the solubility and stability of peptides in various solvents, improving overall yield during synthesis .

- Coupling Reactions : The compound can undergo efficient amide coupling reactions with activated carboxylic acids or other amino acids, making it a versatile building block in peptide libraries. This is particularly useful for generating DNA-encoded chemical libraries (DECLs), which are crucial for drug discovery .

Drug Discovery

The applications of this compound extend into drug discovery, particularly in the development of peptide-based therapeutics:

- Anticancer Agents : Research has indicated that peptides containing this compound can exhibit significant biological activity against cancer cells. For instance, all-hydrocarbon stapled peptides synthesized using this compound have shown promise in inhibiting protein-protein interactions involved in cancer progression .

- Therapeutic Peptides : The incorporation of this compound into therapeutic peptides has been linked to enhanced stability and bioavailability. This is crucial for developing long-acting drugs that require sustained therapeutic effects .

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound in various applications:

作用機序

The mechanism of action of Z-DL-Asn-OH primarily involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group of asparagine during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The protecting group can be removed under specific conditions to yield the free amino acid .

類似化合物との比較

Similar Compounds

- Z-DL-Asn-OHN-(triphenylmethyl)-

- Z-DL-Asn-OHmethyl ester

Uniqueness

Z-DL-Asn-OH is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

生物活性

Z-DL-Asn-OH, also known as Z-DL-asparagine, is an amino acid derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of asparagine, featuring a carbobenzoxy (Z) protecting group. The synthesis typically involves the protection of the amine group followed by standard peptide coupling techniques. The molecular formula is C₆H₈N₂O₃, with a molecular weight of 172.14 g/mol.

1. Antioxidant Properties

Research has indicated that amino acids like asparagine can exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models.

- Case Study : In a study involving mouse leukemia cells, this compound was found to significantly reduce hydrogen peroxide-induced oxidative damage, suggesting its role in enhancing cellular defense mechanisms against oxidative stress .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

- Research Findings : A recent study demonstrated that this compound administration led to improved neuronal survival in vitro under conditions mimicking oxidative stress. The compound was shown to activate the Nrf2 pathway, which is critical for cellular antioxidant response .

3. Role in Protein Synthesis

As an amino acid derivative, this compound plays a vital role in protein synthesis and metabolism. Its incorporation into peptides can enhance the stability and functionality of therapeutic proteins.

- Molecular Docking Studies : Molecular docking studies have revealed that this compound can interact favorably with various receptors involved in metabolic pathways, further supporting its utility in drug design .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups allows this compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Nrf2 Activation : By activating the Nrf2 pathway, this compound enhances the expression of antioxidant enzymes, providing a protective effect against oxidative stress.

- Peptide Formation : Its ability to form stable peptide bonds makes it an attractive candidate for developing therapeutic peptides with enhanced bioactivity.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289208 | |

| Record name | Z-DL-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-96-3, 4474-86-6, 29880-22-6 | |

| Record name | CBZ asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CBZ D-Asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CBZ asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-DL-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。